

An In-depth Technical Guide to 5-Dodecanoylamino fluorescein di- β -D-Galactopyranoside (C12FDG)

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Compound of Interest

Compound Name: C12FDG

Cat. No.: B161792

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Introduction

5-Dodecanoylamino fluorescein di- β -D-Galactopyranoside, commonly abbreviated as **C12FDG**, is a highly sensitive and lipophilic fluorogenic substrate for the enzyme β -galactosidase.^{[1][2][3]} Its unique chemical structure allows it to readily permeate cell membranes, where it is cleaved by intracellular β -galactosidase to produce a highly fluorescent product. This property makes **C12FDG** an invaluable tool in various biological assays, most notably for the detection of senescence-associated β -galactosidase (SA- β -gal) activity, a key biomarker for cellular senescence.^{[4][5][6]} This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of **C12FDG**.

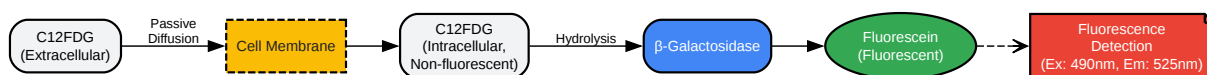
Core Properties

The fundamental chemical and physical properties of **C12FDG** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Synonyms	5-Dodecanoylamino fluorescein di- β -D-Galactopyranoside	[1][3]
CAS Number	138777-25-0	[2][3]
Molecular Formula	C44H55NO16	[2][3]
Molecular Weight	853.9 g/mol	[2][3]
Purity	$\geq 95\%$	[3]
Appearance	Solid	[3]
Excitation Maximum	~ 485 -490 nm	[3][7]
Emission Maximum	~ 514 -530 nm	[3][5]
Solubility	Soluble in DMSO	[3]
Storage	Store at -20°C , protect from light	[1]

Mechanism of Action

C12FDG is a non-fluorescent molecule that becomes fluorescent upon enzymatic action. Its lipophilic nature, conferred by the twelve-carbon dodecanoyl chain, facilitates its passive diffusion across the plasma membrane of living cells.[2][8] Once inside the cell, the two β -D-galactopyranoside moieties are hydrolyzed by β -galactosidase. This enzymatic cleavage releases the fluorescein molecule, which exhibits strong green fluorescence upon excitation.[2][3] The intensity of the fluorescence is directly proportional to the β -galactosidase activity within the cell.



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Mechanism of **C12FDG** fluorescence activation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of **C12FDG** in research. Below are protocols for preparing **C12FDG** solutions and for performing a fluorescent senescence-associated β -galactosidase assay.

Preparation of C12FDG Stock and Working Solutions

1. C12FDG Stock Solution (e.g., 20 mM):

- Dissolve the **C12FDG** powder in dimethyl sulfoxide (DMSO) to a final concentration of 20 mM.^[4]
- For example, to prepare a 20 mM stock solution from 1 mg of **C12FDG** (MW: 853.9 g/mol), dissolve it in approximately 58.5 μ L of DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.^[1] The stock solution is stable for up to 6 months at -80°C.^[1]

2. C12FDG Working Solution (e.g., 33 μ M):

- On the day of the experiment, dilute the **C12FDG** stock solution in pre-warmed fresh culture media or phosphate-buffered saline (PBS) to the desired final concentration.^{[1][9]} A commonly used concentration is 33 μ M.^[1]
- The working solution should be prepared fresh and used immediately, ensuring it is protected from light.^[1]

Fluorescent Senescence-Associated β -Galactosidase (SA- β -Gal) Assay

This protocol is designed for the detection of SA- β -Gal activity in cultured cells using fluorescence microscopy or flow cytometry.

1. Cell Seeding:

- Seed cells in an appropriate culture vessel (e.g., 6-well plates, 96-well plates) at a density that allows them to be sub-confluent on the day of the assay.[\[1\]](#)

- Culture the cells overnight or as required by the specific experimental design.[\[1\]](#)

2. Induction of Senescence (if applicable):

- Treat cells with an inducing agent (e.g., doxorubicin, etoposide) to induce senescence as per the experimental requirements.[\[4\]](#)

3. Cell Fixation:

- Wash the cells once with PBS.[\[1\]](#)
- Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in distilled water for 5 minutes at room temperature.[\[1\]](#)
- Note: **C12FDG** has been reported to be sensitive to fixation and may leak out of cells, although some protocols utilize a fixation step.[\[5\]](#) Live-cell imaging is an alternative approach.

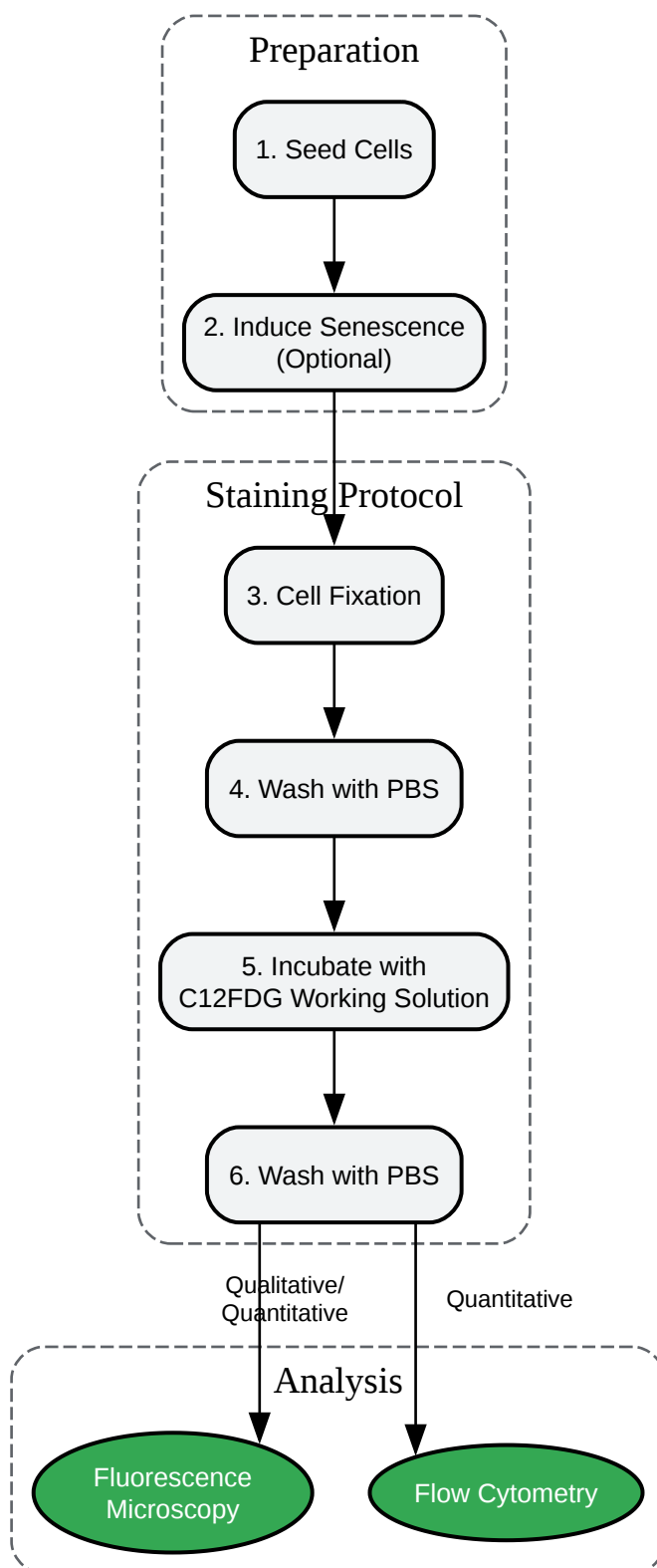
4. Staining with **C12FDG**:

- Wash the fixed cells twice with PBS.
- Add the freshly prepared **C12FDG** working solution to the cells.
- Incubate for 1 to 2 hours at 37°C in a humidified incubator.[\[9\]](#) The incubation time may need to be optimized depending on the cell type and the level of β -galactosidase expression.

5. Visualization and Analysis:

- For fluorescence microscopy, wash the cells with PBS and observe them using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation at ~490 nm and emission at ~525 nm).
- For flow cytometry, after staining, detach the cells (e.g., using trypsin), wash them with PBS, and resuspend them in a suitable buffer for analysis.[\[4\]](#) Analyze the cell suspension on a flow

cytometer, detecting the green fluorescence in the appropriate channel (e.g., FITC channel).



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Experimental workflow for SA- β -Gal assay.

Applications in Research and Drug Development

C12FDG's ability to sensitively detect β -galactosidase activity makes it a versatile tool in several research areas:

- **Cellular Senescence Research:** **C12FDG** is widely used to identify and quantify senescent cells in vitro and in tissue sections.^[4] This is critical for studying aging, age-related diseases, and cancer.
- **Cancer Biology:** Researchers utilize **C12FDG** to study therapy-induced senescence in cancer cells, a state that can impact tumor progression and treatment outcomes.^[4]
- **Reporter Gene Assays:** The lacZ gene, which encodes β -galactosidase, is a common reporter gene in molecular biology.^{[10][11]} **C12FDG** can be used to measure lacZ expression with high sensitivity in transfected cells.
- **Drug Screening:** In drug development, **C12FDG**-based assays can be employed to screen for compounds that modulate cellular senescence (senolytics or senomorphics).

Limitations and Alternatives

While **C12FDG** is a powerful tool, it is important to be aware of its limitations. One potential issue is the leakage of the fluorescent product from the cells over time, which can affect the accuracy of long-term experiments.^[12] Additionally, its sensitivity to fixation methods requires careful optimization of experimental protocols.^[5]

Alternative fluorescent substrates for β -galactosidase are available, such as Fluorescein di- β -D-galactopyranoside (FDG) and resorufin-based substrates, which may offer different properties regarding cell retention and spectral characteristics.^[13] For instance, some newer generation probes have been developed to covalently bind to intracellular proteins upon cleavage, thereby improving cellular retention.^[5]

Conclusion

5-Dodecanoylamino fluorescein di- β -D-Galactopyranoside (**C12FDG**) is a robust and sensitive fluorogenic substrate for the detection of β -galactosidase activity in living cells. Its utility in

identifying senescent cells has made it an indispensable tool in aging and cancer research. By understanding its core properties and adhering to optimized experimental protocols, researchers can effectively leverage **C12FDG** to gain valuable insights into various biological processes and to advance the development of novel therapeutics.

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